1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
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Overview
Description
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroacetyl group attached to an indoline ring, which is further substituted with a sulfonamide group. The trifluoroacetyl group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonamide reagents. One common method includes the following steps:
Formation of Indoline Derivative: The starting material, indoline, is first reacted with trifluoroacetic anhydride under anhydrous conditions to form 1-(2,2,2-Trifluoroacetyl)indoline.
Sulfonamide Formation: The intermediate product is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group further contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
- 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid
Uniqueness
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide stands out due to its unique combination of trifluoroacetyl and sulfonamide groups, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in various fields .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWPOTYALGCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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